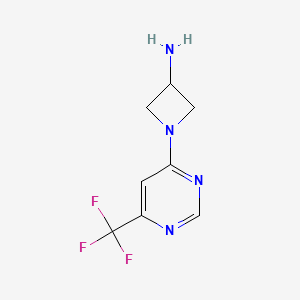
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole
Vue d'ensemble
Description
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole (5-F-Pyr-Pyr-1,2,4-OxD) is a small molecule that has been studied extensively in recent years due to its potential applications in scientific research. This molecule has a unique structure that is composed of two pyridine rings connected by a 1,2,4-oxadiazole ring. It is a fluorinated version of the more commonly studied pyrrolidin-3-yl-3-(pyridin-3-yl)-1,2,4-oxadiazole (Pyr-Pyr-1,2,4-OxD). The fluorine atom in the molecule has been shown to increase its solubility, making it an attractive option for researchers.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
Compounds incorporating 1,2,4-oxadiazole and pyridine units have demonstrated notable antimicrobial and antifungal properties. For instance, derivatives synthesized from isonicotinic acid hydrazide exhibited good to moderate antimicrobial activity against various pathogens. The incorporation of pyrrolidine or piperidine rings in these derivatives further enhances their antimicrobial efficacy (Bayrak et al., 2009; Krolenko et al., 2016).
Herbicidal Activity
Novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring have shown potent herbicidal activity against graminaceous plants, indicating their potential in agricultural applications. These compounds, characterized by their ability to inhibit weed growth without harming crops, underscore the versatility of 1,2,4-oxadiazole derivatives in developing new herbicides (Tajik & Dadras, 2011).
Anticancer Activity
The synthesis of 1,2,4-oxadiazoles, thiadiazoles, and triazoles, along with Mannich bases containing pyridine moieties, has led to compounds with significant in vitro anticancer activity against various human cancer cell lines. This highlights the potential of these compounds in the development of novel anticancer therapies (Abdo & Kamel, 2015).
Antimycobacterial Activity
Derivatives of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridines have been evaluated for their antimycobacterial activity, showing promising results against Mycobacterium tuberculosis strains, including drug-resistant ones. This suggests a potential pathway for addressing the challenge of tuberculosis treatment resistance (Navarrete-Vázquez et al., 2007).
Optical and Electronic Applications
The synthesis of m-terphenyl oxadiazole derivatives incorporating pyridine units has led to materials with high electron mobility and excellent performance in organic light-emitting diodes (OLEDs). These findings open avenues for the development of advanced materials for electronic and photonic applications (Shih et al., 2015).
Propriétés
IUPAC Name |
5-(4-fluoropyrrolidin-2-yl)-3-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN4O/c12-8-4-9(14-6-8)11-15-10(16-17-11)7-2-1-3-13-5-7/h1-3,5,8-9,14H,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDQPUVCMBXOJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C2=NC(=NO2)C3=CN=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoropyrrolidin-2-yl)-3-(pyridin-3-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(aminomethyl)-N,N-dimethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1475684.png)

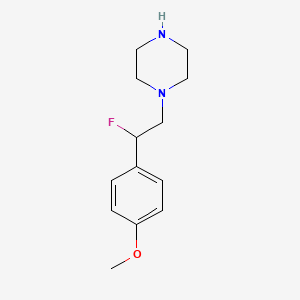
![1-Propyldecahydropyrido[4,3-e][1,4]oxazepine](/img/structure/B1475688.png)
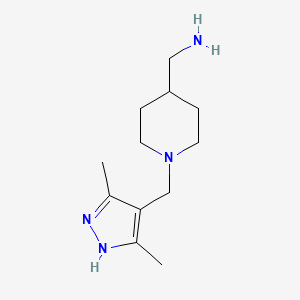
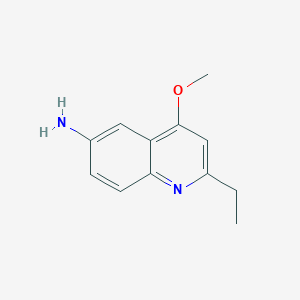
![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B1475697.png)


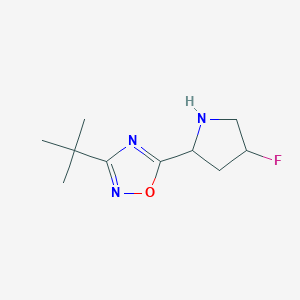

![(4-Propyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B1475703.png)
![(4-Ethyl-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanamine](/img/structure/B1475704.png)
